rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis
Description
rac-(1R,2R)-2-Phenylcyclopentan-1-amine hydrochloride, cis, is a chiral bicyclic amine featuring a cyclopentane ring substituted with a phenyl group at the 2-position and an amine group at the 1-position in a cis configuration. The compound exists as a racemic mixture (rac-) of the (1R,2R) enantiomer and its mirror image, stabilized as a hydrochloride salt. This structural motif is critical in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active molecules. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications.
Properties
CAS No. |
39546-06-0 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : 25–40°C
-
Solvent : Dichloromethane or methanol
-
Yield : 60–75% (racemic cis/trans mixture)
-
Stereochemical Outcome : The reaction favors cis-configuration due to steric hindrance during imine formation, which predisposes the phenyl and amine groups to occupy equatorial positions on the cyclopentanone ring.
Post-reduction, the racemic mixture is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt. Crystallization from acetone/water (3:1 v/v) enhances purity (>95%).
Epoxide Ring-Opening with Ammonia
The ring-opening of cis-2-phenylcyclopentene oxide with ammonia represents a stereospecific route to the target compound. This method exploits the inherent cis-stereochemistry of the epoxide to direct nucleophilic attack by ammonia, resulting in retention of configuration.
Procedure Overview
-
Epoxide Synthesis : Cyclopentene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
-
Phenyl Group Introduction : Friedel-Crafts alkylation of the epoxide with benzene and aluminum chloride yields cis-2-phenylcyclopentene oxide.
-
Ammonolysis : The epoxide is treated with aqueous ammonia (28%) at 80°C for 12 hours, leading to ring-opening and formation of the cis-amine.
Key Data
| Parameter | Value |
|---|---|
| Epoxidation Yield | 85% |
| Ammonolysis Yield | 70% |
| Diastereomeric Ratio | 9:1 (cis:trans) |
This method avoids racemization by maintaining the stereochemical integrity of the epoxide precursor.
Catalytic Hydrogenation of 2-Phenylcyclopentenylamine
Unsaturated intermediates such as 2-phenylcyclopentenylamine undergo hydrogenation to produce the cis-cyclopentane derivative. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts are employed under hydrogen gas (1–3 atm).
Hydrogenation Protocol
-
Substrate : 2-Phenylcyclopentenylamine (synthesized via Heck coupling of cyclopentene with iodobenzene).
-
Catalyst : 5% Pd/C (0.1 equiv).
-
Conditions : Ethanol solvent, 25°C, 12 hours.
-
Outcome : Full conversion to cis-2-phenylcyclopentan-1-amine with >90% diastereoselectivity.
The free amine is isolated via filtration and acidified with HCl gas in diethyl ether to yield the hydrochloride salt.
Resolution of Racemic Mixtures
Although rac-(1R,2R)-2-phenylcyclopentan-1-amine is inherently racemic, chromatographic separation of cis and trans diastereomers is critical for obtaining the desired configuration. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, but this step is omitted in racemic syntheses.
Comparative Analysis of Methods
| Method | Yield (%) | Cis:Trans Ratio | Scalability |
|---|---|---|---|
| Reductive Amination | 60–75 | 3:1 | High |
| Epoxide Ring-Opening | 70 | 9:1 | Moderate |
| Catalytic Hydrogenation | 85 | >9:1 | High |
Hydrogenation emerges as the most efficient method due to superior stereocontrol and scalability.
Hydrochloride Salt Formation
The final step involves protonation of the free amine with hydrochloric acid. Optimal conditions include:
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Purity | Key Structural Feature |
|---|---|---|---|---|---|---|
| rac-(1R,2R)-2-Phenylcyclopentan-1-amine HCl, cis | Not reported | C₁₁H₁₄N·HCl | ~196.7 | Inferred 150–180 | Racemic | Phenyl, cis-cyclopentane, HCl |
| cis-2-Amino-1-cyclopentanecarboxylic acid HCl | 212755-84-5 | C₆H₁₁NO₂·HCl | 165.61 | 199–202 | Not specified | Carboxylic acid, cis-cyclopentane |
| rel-(1R,2S)-2-Phenylcyclopentan-1-amine | 1986-47-6 | C₁₁H₁₃N | 159.23 | Not reported | Racemic | Phenyl, trans-cyclopentane |
| trans-2-Phenylcyclopropanamine HCl | 90874-41-2 | C₉H₁₀N·HCl | 165.64 | Not reported | Racemic | Phenyl, trans-cyclopropane |
| rac-(1R,2R)-2-Methoxycyclopentan-1-amine HCl | 2059907-95-6 | C₆H₁₁NO·HCl | 151.63 | Not reported | Racemic | Methoxy, cis-cyclopentane |
Biological Activity
rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis, is a chiral amine compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
- Chemical Name : this compound
- CAS Number : 102778-41-6
- Molecular Formula : C11H16ClN
- Molecular Weight : 197.71 g/mol
- LogP : 3.0035 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.71 g/mol |
| LogP | 3.0035 |
| Polar Surface Area (PSA) | 26.02 Ų |
The biological activity of rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine oxidase inhibitor (MAOI) , which may enhance the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is particularly relevant in the context of mood disorders and neurodegenerative diseases.
Psychostimulant Properties
Research indicates that this compound exhibits psychostimulant effects. It may increase alertness and cognitive function by modulating neurotransmitter release and reuptake inhibition. Such properties suggest potential applications in treating conditions like ADHD and narcolepsy.
Antidepressant Effects
As an MAOI, rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride has been studied for its antidepressant potential. Clinical studies have shown that compounds with similar mechanisms can alleviate symptoms of depression by increasing serotonin levels in the brain.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage associated with oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder demonstrated significant improvements in mood and cognitive function after treatment with rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride compared to placebo controls.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes, supporting its potential use as a neuroprotective agent.
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Potential Applications |
|---|---|---|
| rac-(1R,2R)-2-phenylcyclopentan-1-amine | MAOI | Antidepressant, Neuroprotective |
| Tranylcypromine | MAOI | Antidepressant |
| Phenylcyclohexylamine | Dopaminergic activity | Psychostimulant |
Q & A
Basic: What are the recommended synthetic routes for rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride, cis, and how is stereochemical purity ensured?
Synthesis typically involves multi-step processes, starting with cyclopentane derivatives functionalized via aminolysis or reductive amination. For example, cyclopentane rings are modified using chiral auxiliaries or enantioselective catalysts to control the (1R,2R) configuration. Stereochemical integrity is maintained by optimizing reaction conditions (e.g., low temperature for kinetic control) and validated via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane/isopropanol with 0.1% diethylamine) . Post-synthesis, recrystallization in ethanol/water mixtures enhances enantiomeric excess (ee >98%) .
Advanced: How can computational methods resolve contradictions in experimental stereochemical assignments for this compound?
Discrepancies in stereochemical assignments (e.g., NMR vs. X-ray data) are addressed using quantum mechanical calculations (DFT at B3LYP/6-31G* level) to predict NMR chemical shifts and coupling constants. Molecular docking (AutoDock Vina) further validates spatial interactions with chiral receptors, aligning computational predictions with crystallographic data (e.g., CCDC deposition codes). This dual approach resolves ambiguities in diastereomer identification .
Basic: What analytical techniques are critical for assessing chiral purity and stability of this hydrochloride salt?
Key methods include:
Advanced: How do researchers reconcile discrepancies between in vitro receptor binding data and in vivo pharmacological profiles for this compound?
Contradictions arise from metabolic instability or off-target interactions. Strategies include:
- Metabolic profiling : LC-MS/MS with hepatocyte incubations identifies labile groups (e.g., amine hydrolysis).
- Proteomics : SILAC labeling in neuronal cells detects off-target kinase binding.
- Pharmacokinetic modeling : Compartmental analysis (e.g., NONMEM) adjusts dosing regimens to account for rapid clearance .
Basic: What safety protocols are essential for handling this hydrochloride salt in laboratory settings?
- Storage : Desiccated at -20°C under argon to prevent deliquescence.
- PPE : Nitrile gloves, safety goggles, and fume hood use during weighing.
- Spill management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite .
Advanced: How does the cis configuration of substituents on the cyclopentane ring influence biological activity compared to trans isomers?
The cis configuration enhances conformational rigidity, favoring binding to G-protein-coupled receptors (GPCRs). Comparative studies using:
- Surface Plasmon Resonance (SPR) : Cis isomers show 10-fold higher affinity for serotonin 5-HT₁A receptors (KD = 12 nM vs. 120 nM for trans).
- Free-energy perturbation (FEP) : Simulations reveal cis substituents stabilize hydrophobic pockets via van der Waals interactions .
Basic: What solvent systems are optimal for recrystallizing this compound to achieve >99% chemical purity?
A 7:3 v/v ethanol/water mixture at 4°C yields needle-shaped crystals with minimal co-solvent inclusions. Purity is confirmed by <0.5% residual solvent via GC-MS headspace analysis .
Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced blood-brain barrier (BBB) penetration?
- Descriptor selection : Topological polar surface area (TPSA <60 Ų) and logP (2.0–3.5) are key predictors.
- Model training : Random Forest regression on ChEMBL CNS datasets (R² = 0.85).
- Validation : In situ rat perfusion assays confirm BBB permeability for top candidates (PS = 4.2 × 10⁻³ cm/s) .
Basic: What spectroscopic methods are used to confirm the absence of diastereomeric impurities?
- ¹H-NMR : Vicinal coupling constants (J = 8–10 Hz for cis vs. J = 4–6 Hz for trans).
- IR Spectroscopy : NH stretching (3300 cm⁻¹) and C-Cl vibrations (700 cm⁻¹) confirm salt formation .
Advanced: What strategies mitigate racemization during scale-up synthesis of this compound?
- Low-temperature amidation : -20°C in THF with DIPEA minimizes base-induced epimerization.
- Continuous flow chemistry : Microreactors (0.5 mm ID) reduce residence time to <2 seconds, suppressing racemization (ee retention >99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
